5-({[4-(Tert-butyl)phenyl]sulfanyl}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Description
5-({[4-(Tert-butyl)phenyl]sulfanyl}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a derivative of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a cyclic dicarbonyl compound widely used in organic synthesis due to its high reactivity as an acylating agent and its ability to form stable ylidenes . The compound features a 4-(tert-butyl)phenylsulfanyl group attached to the methylene bridge of the Meldrum’s acid core. This structural motif enhances its electronic and steric properties, making it valuable in multicomponent reactions and as a precursor for heterocyclic compounds . Its IUPAC name and synonyms are well-documented in chemical databases, with CAS-related identifiers such as MFCD00794040 .
Properties
IUPAC Name |
5-[(4-tert-butylphenyl)sulfanylmethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4S/c1-16(2,3)11-6-8-12(9-7-11)22-10-13-14(18)20-17(4,5)21-15(13)19/h6-10H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYOVRXGHCYYCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CSC2=CC=C(C=C2)C(C)(C)C)C(=O)O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to targetDihydrofolate reductase in both humans and yeast. Dihydrofolate reductase plays a crucial role in the synthesis of nucleotides and thus, DNA replication.
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it might interact with its targets throughnucleophilic substitution reactions . These reactions could lead to changes in the structure and function of the target proteins, thereby affecting their biological activities.
Pharmacokinetics
Similar compounds have been found to have variable absorption and distribution profiles. The metabolism and excretion of these compounds can also vary, affecting their bioavailability and therapeutic efficacy.
Biological Activity
The compound 5-({[4-(Tert-butyl)phenyl]sulfanyl}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione , with the CAS number 477866-41-4, is a member of the dioxane family and has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of approximately 320.4 g/mol. The structural representation is crucial for understanding its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H20O4S |
| Molecular Weight | 320.4 g/mol |
| Boiling Point | 483.5 ± 45.0 °C (Predicted) |
| Density | 1.20 ± 0.1 g/cm³ |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to the dioxane structure. For instance, derivatives of Meldrum's acid have shown significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
Case Study: Antibacterial Effects
In a study evaluating the antibacterial effects of similar compounds, it was found that certain derivatives exhibited a synergistic effect when combined with standard antibiotics. The minimum inhibitory concentrations (MIC) were significantly reduced in the presence of these compounds:
| Bacterial Strain | MIC (µg/mL) without Compound | MIC (µg/mL) with Compound |
|---|---|---|
| Staphylococcus aureus | 19.5 | 2.4 |
| Escherichia coli | 19.5 | 4.9 |
| Pseudomonas aeruginosa | 156.2 | 39.1 |
This study suggests that the compound may enhance antibiotic efficacy and could be a candidate for further development in antimicrobial therapies .
Anticancer Activity
In addition to its antibacterial properties, compounds similar to This compound have been investigated for their anticancer activities. Research indicates that certain derivatives can exhibit cytotoxic effects on cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study assessing the cytotoxicity of related dioxane compounds reported IC50 values (the concentration required to inhibit cell growth by 50%) against various cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HCT-116 | 1.9 |
| MCF-7 | 2.3 |
| Doxorubicin (control) | 3.23 |
These results demonstrate that the compound may possess significant anticancer properties, warranting further investigation into its mechanisms of action and therapeutic potential .
The biological activity of This compound may be attributed to its ability to interfere with bacterial cell wall synthesis and disrupt cellular processes in cancer cells. The presence of sulfur in its structure could enhance its reactivity with biological targets.
Potential Pathways
- Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been shown to inhibit enzymes involved in peptidoglycan synthesis.
- Induction of Apoptosis in Cancer Cells : Some derivatives induce apoptosis through mitochondrial pathways or by activating caspases.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Crystallographic and Spectroscopic Data
- Crystal Packing: The 4-chloropyridin-3-ylamino analogue (C₁₂H₁₁ClN₂O₄) forms hydrogen-bonded dimers in the solid state, a feature likely shared by the tert-butyl-sulfanyl derivative due to similar steric bulk .
- NMR Signatures : The tert-butyl group produces a distinct singlet at ~1.3 ppm (¹H NMR), while the sulfanyl-methylene proton resonates downfield (~6.5–7.5 ppm) due to conjugation with the electron-withdrawing dione .
Q & A
Q. What synthetic methodologies are effective for preparing 5-({[4-(tert-butyl)phenyl]sulfanyl}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione?
Methodology : The compound is synthesized via nucleophilic substitution using 5-[bis(thiomethyl)methylene] Meldrum’s acid derivative (1) and aqueous ammonia. The reaction proceeds under mild conditions (room temperature, 24 hours) to yield 5-[amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione (4) in >90% yield. Key steps include:
- Purification via recrystallization from ethanol.
- Monitoring reaction progress using TLC (silica gel, hexane/ethyl acetate 3:1).
- Structural confirmation via H/C NMR and X-ray crystallography .
Q. How is the sulfoxide derivative of this compound synthesized, and what analytical techniques validate its structure?
Methodology : Oxidation of the sulfide group with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C produces the sulfoxide derivative (5). Critical considerations:
- Stoichiometric control (1:1 molar ratio of sulfide to mCPBA) to prevent over-oxidation to sulfones, which is unfeasible under mild conditions .
- Structural validation via X-ray diffraction (Tables 1–2, Fig. 3 in ), highlighting bond shortening between S–O (1.45 Å) compared to S–C (1.81 Å).
Q. What are the limitations of current oxidation protocols for converting the sulfide group to sulfones?
Methodology : Attempts to oxidize the sulfoxide (5) to sulfone using mCPBA or HO under mild conditions fail due to steric hindrance from the tert-butyl group and electronic effects. Alternative approaches include:
- High-temperature oxidation (e.g., 80°C with KMnO/acetic acid), though this risks decomposition of the dioxane ring.
- Computational modeling (DFT) to predict reactive intermediates and optimize conditions .
Advanced Research Questions
Q. How can conflicting crystallographic data on bond lengths in sulfoxide derivatives be resolved?
Methodology : Discrepancies in S–O bond lengths (e.g., 1.45 Å vs. theoretical 1.49 Å) arise from crystal packing effects. To address this:
- Perform high-resolution X-ray diffraction with synchrotron radiation.
- Compare experimental data with quantum mechanical calculations (e.g., MP2/cc-pVTZ) to distinguish intrinsic electronic effects from lattice distortions .
Q. What experimental designs are suitable for studying environmental degradation pathways of this compound?
Methodology : Adopt a tiered approach inspired by long-term environmental chemistry projects (e.g., INCHEMBIOL):
- Phase 1 : Lab-scale hydrolysis/photolysis studies under controlled pH, UV light, and temperature.
- Phase 2 : Soil/water microcosms to track degradation products via LC-MS/MS.
- Phase 3 : Ecotoxicity assays (e.g., Daphnia magna or Vibrio fischeri) to assess bioaccumulation potential .
Q. How can computational chemistry aid in predicting reactivity trends for derivatives of this compound?
Methodology :
- Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites.
- Simulate reaction pathways (e.g., sulfide → sulfoxide) using transition state theory (Gaussian 16, M06-2X/6-311++G**).
- Validate predictions with kinetic studies (e.g., Arrhenius plots) .
Q. What strategies mitigate challenges in isolating reaction intermediates during sulfur-based transformations?
Methodology :
- Use low-temperature quenching (e.g., –78°C with dry ice/acetone) to stabilize transient intermediates.
- Employ in-situ FTIR or Raman spectroscopy to monitor reactive species.
- Optimize chromatographic conditions (e.g., HPLC with C18 column, isocratic elution) for sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
